molecular formula C11H18N2O2 B1415730 tert-Butyl 2-(1H-pyrrol-1-yl)ethylcarbamate CAS No. 1105192-97-9

tert-Butyl 2-(1H-pyrrol-1-yl)ethylcarbamate

Cat. No.: B1415730
CAS No.: 1105192-97-9
M. Wt: 210.27 g/mol
InChI Key: KWGROYBBFCGZMV-UHFFFAOYSA-N
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Description

tert-Butyl 2-(1H-pyrrol-1-yl)ethylcarbamate: is an organic compound with the molecular formula C11H18N2O2 . It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(1H-pyrrol-1-yl)ethylcarbamate typically involves the reaction of pyrrole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The

Biological Activity

tert-Butyl 2-(1H-pyrrol-1-yl)ethylcarbamate is a carbamate derivative with significant potential in biological research and medicinal chemistry. This compound has garnered attention for its interactions with various biological targets, particularly in enzyme inhibition and the modulation of biochemical pathways. This article synthesizes findings from diverse sources to provide an in-depth analysis of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C11H18N2O2C_{11}H_{18}N_{2}O_{2}, and it features a tert-butyl group attached to a pyrrole ring via an ethyl carbamate moiety. The structure can be represented as follows:

tert Butyl 2 1H pyrrol 1 yl ethylcarbamate\text{tert Butyl 2 1H pyrrol 1 yl ethylcarbamate}

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition. Additionally, the pyrrole ring participates in π-π stacking interactions with aromatic residues in target proteins, enhancing binding affinity .

Enzyme Inhibition

Research indicates that this compound can serve as a valuable tool for studying enzyme kinetics and inhibition mechanisms. Its structure allows it to act as a competitive inhibitor for certain enzymes involved in metabolic pathways. For instance, studies have shown that modifications to the carbamate moiety can enhance its potency against specific targets, improving its efficacy as an enzyme inhibitor .

Study on Enzyme Inhibition

A recent study evaluated the inhibitory effects of various carbamate derivatives on cytochrome P450 enzymes. The results indicated that this compound exhibited significant inhibitory activity, with an IC50 value comparable to established inhibitors. This suggests that the compound could be further developed into a therapeutic agent targeting metabolic disorders .

Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial potential of pyrrole-based compounds, including this compound. The study found that modifications to the pyrrole ring could enhance antibacterial activity, paving the way for the development of new antimicrobial agents based on this scaffold .

Data Summary

Property Value
Molecular FormulaC₁₁H₁₈N₂O₂
Biological ActivityEnzyme inhibition, Antibacterial
IC50 (Enzyme Inhibition)Comparable to established inhibitors
Potential ApplicationsDrug development, Biochemical probes

Properties

IUPAC Name

tert-butyl N-(2-pyrrol-1-ylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)12-6-9-13-7-4-5-8-13/h4-5,7-8H,6,9H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGROYBBFCGZMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN1C=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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